

# A Comparative Analysis of the Side Effect Profiles of Alpelisib and Inavolisib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the phosphatidylinositol 3-kinase (PI3K) pathway has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations. Alpelisib and Inavolisib are two prominent inhibitors of the p110α catalytic subunit of PI3Kα. While both drugs share a common target, their distinct mechanisms of action and clinical profiles warrant a detailed comparison of their side effects to inform clinical decision-making and future drug development. This guide provides an objective comparison of the adverse event profiles of Alpelisib and Inavolisib, supported by available clinical trial data.

### **Mechanism of Action and Signaling Pathway**

Both Alpelisib and Inavolisib are inhibitors of the  $\alpha$ -isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1] [2][3] Mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit of PI3K, can lead to the constitutive activation of this pathway, driving tumorigenesis.[4]

Alpelisib functions as a direct inhibitor of the p110α subunit of PI3K.[4] By blocking its kinase activity, Alpelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling through AKT and mTOR.







Inavolisib, while also targeting the p110 $\alpha$  subunit, exhibits a dual mechanism of action. It not only inhibits the kinase activity of the mutant p110 $\alpha$  but also promotes its proteasome-mediated degradation.[5][6] This degradation of the mutant protein aims to achieve a more sustained and profound inhibition of the PI3K pathway.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of intervention for Alpelisib and Inavolisib.





Click to download full resolution via product page

PI3K/AKT/mTOR signaling pathway and drug targets.



### **Comparative Side Effect Profiles**

The following table summarizes the most common adverse events (AEs) reported for Alpelisib and Inavolisib from clinical trials. The data for Alpelisib is primarily from the SOLAR-1 trial, and for Inavolisib from the INAVO120 trial.[7][8][9] It is important to note that direct comparison of AE rates across different trials can be challenging due to variations in study design, patient populations, and concomitant medications.

| Adverse Event      | Alpelisib (SOLAR-1)[8][9] | Inavolisib (INAVO120)[7]<br>[10] |
|--------------------|---------------------------|----------------------------------|
| All Grades (%)     | Grade 3/4 (%)             |                                  |
| Hyperglycemia      | 63.7                      | 36.6                             |
| Diarrhea           | 57.7                      | 7.0                              |
| Rash               | 36.1                      | 9.9                              |
| Nausea             | 44.7                      | 2.5                              |
| Fatigue            | 41.9                      | 5.3                              |
| Decreased Appetite | 35.4                      | 1.4                              |
| Stomatitis         | 30.1                      | 2.5                              |
| Vomiting           | 27.3                      | 1.8                              |
| Weight Loss        | 17.4                      | 1.1                              |
| Alopecia           | 16.7                      | 0                                |
| Neutropenia        | -                         | -                                |
| Thrombocytopenia   | -                         | -                                |
| Anemia             | -                         | -                                |

Note: Data for some hematologic toxicities for Alpelisib were not as prominently reported in the primary SOLAR-1 publication in the same format as for Inavolisib. The INAVO120 trial for Inavolisib also included combination therapy with palbociclib and fulvestrant, which can contribute to the overall side effect profile, particularly hematologic toxicities.



# **Key Differences in Adverse Events**

While both drugs share common on-target side effects related to PI3K inhibition, the incidence and severity of certain AEs appear to differ.

- Hyperglycemia: This is a hallmark class effect of PI3Kα inhibitors due to the role of this pathway in insulin signaling. Both Alpelisib and Inavolisib are associated with high rates of hyperglycemia.[1][7][8][9] Proactive monitoring of blood glucose and early intervention with antihyperglycemic agents are crucial for managing this side effect for both drugs.
- Diarrhea: Diarrhea is a common AE for both agents, though the reported all-grade incidence in the respective pivotal trials appears to be slightly higher for Alpelisib.[7][9] Management typically involves antidiarrheal medications and dose adjustments.
- Rash: Rash is another frequent side effect. For Alpelisib, it is often a maculopapular rash that can be managed with antihistamines and topical corticosteroids.[8] The incidence of all-grade rash appears to be somewhat lower in the INAVO120 trial for Inavolisib.[7]
- Stomatitis: The incidence of stomatitis appears to be a more prominent issue with Inavolisib, with a higher reported all-grade incidence compared to Alpelisib in their respective key trials.
  [7][9] Prophylactic and therapeutic use of steroid mouthwashes has been investigated for management.[11]
- Hematologic Toxicities: In the INAVO120 trial, where Inavolisib was combined with palbociclib, high rates of neutropenia, anemia, and thrombocytopenia were observed.[7]
   While these are known side effects of palbociclib, the contribution of Inavolisib to these hematologic events requires further investigation in different combination settings.

# **Experimental Protocols for Side Effect Assessment**

The characterization and grading of adverse events in the clinical trials for Alpelisib (SOLAR-1) and Inavolisib (INAVO120) are based on standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).

General Protocol for Adverse Event Monitoring:



- Baseline Assessment: Prior to treatment initiation, a comprehensive baseline assessment is conducted, including physical examination, vital signs, and laboratory tests (complete blood count with differential, comprehensive metabolic panel including fasting glucose and HbA1c, and liver function tests).
- Ongoing Monitoring: Patients are monitored at regular intervals throughout the treatment period. This includes:
  - Clinical Assessments: Evaluation for signs and symptoms of adverse events at each study visit.
  - Laboratory Monitoring: Frequent blood tests to monitor for hematologic and metabolic toxicities. For hyperglycemia, this includes regular monitoring of fasting blood glucose and HbA1c.
- Grading of Adverse Events: The severity of each adverse event is graded according to the NCI CTCAE scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Lifethreatening; Grade 5: Death).
- Dose Modification and Management: The study protocol specifies guidelines for dose interruption, reduction, or discontinuation of the study drug based on the grade and duration of the adverse event. Specific management strategies for common AEs like hyperglycemia, diarrhea, and rash are also outlined, which may include supportive care medications.

Example Experimental Workflow for Monitoring Hyperglycemia:





Click to download full resolution via product page

Workflow for hyperglycemia monitoring and management.



### Conclusion

Alpelisib and Inavolisib, both potent inhibitors of PI3K $\alpha$ , represent valuable therapeutic options for patients with PIK3CA-mutated breast cancer. While they share a common mechanism and consequently a similar spectrum of on-target side effects, there are notable differences in their adverse event profiles. Hyperglycemia, diarrhea, and rash are prominent side effects for both drugs, requiring diligent monitoring and management. Stomatitis may be a more significant concern with Inavolisib. The distinct dual mechanism of Inavolisib, leading to the degradation of mutant p110 $\alpha$ , may contribute to differences in both efficacy and toxicity compared to the direct kinase inhibition of Alpelisib. A thorough understanding of these side effect profiles is essential for optimizing patient care and for the continued development of next-generation PI3K inhibitors with improved therapeutic indices. Further head-to-head clinical trials, such as the ongoing INAVO121 study comparing Inavolisib and Alpelisib, will provide more definitive comparative safety and efficacy data.[12][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. breastcancer.org [breastcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of the Itovebi™ Trial | Itovebi (inavolisib) [itovebi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dermatologic Adverse Events Related to the PI3Kα Inhibitor Alpelisib (BYL719) in Patients with Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 9. Adverse events of alpelisib: A postmarketing study of the World Health Organization pharmacovigilance database PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Safety overview and management of inavolisib alone and in combination therapies in PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (GO39374) PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Alpelisib and Inavolisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830835#comparing-vulolisib-and-alpelisib-side-effect-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com